molecular formula C13H19NO2 B1394101 N-[2-(4-isopropylphenoxy)ethyl]acetamide CAS No. 1212060-85-9

N-[2-(4-isopropylphenoxy)ethyl]acetamide

Cat. No.: B1394101
CAS No.: 1212060-85-9
M. Wt: 221.29 g/mol
InChI Key: FVAZTHJVQLCJDV-UHFFFAOYSA-N
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Description

N-[2-(4-isopropylphenoxy)ethyl]acetamide is a synthetic organic compound belonging to the class of phenoxy acetamide derivatives. This chemical scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its structural similarity to compounds with demonstrated biological activity . The molecule features an acetamide group linked via an ethoxy spacer to a 4-isopropylphenoxy ring, a structure that serves as a valuable building block for the synthesis of more complex molecules. Research Applications and Value: The primary research value of this compound lies in its role as a chemical intermediate. Phenoxy acetamide derivatives are extensively investigated for their diverse pharmacological properties, which can include anti-inflammatory, anti-mycobacterial, and herbicidal activities . Researchers utilize this compound as a precursor in the development of novel chemical entities, particularly in constructing molecular frameworks for chalcone, indole, and quinoline derivatives, which are prominent in drug discovery efforts . Its structure is a key intermediate for synthesizing compounds targeted for cytotoxic and anti-proliferative screening against various cancer cell lines . Mechanism of Action Insight: While the specific mechanism of action for this compound is dependent on the final synthesized target, related phenoxy acetamides often exert biological effects through targeted molecular interactions. These can involve modulation of enzyme activity or interaction with specific protein domains . The isopropylphenoxy moiety can influence the compound's lipophilicity and its ability to penetrate biological membranes, which is a critical parameter in drug design . Usage Note: This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-propan-2-ylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)12-4-6-13(7-5-12)16-9-8-14-11(3)15/h4-7,10H,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAZTHJVQLCJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Phenol Alkylation and Acetylation

Overview:
This method involves two main stages: (a) formation of the phenoxyethyl intermediate through nucleophilic substitution, and (b) subsequent acetylation to yield the target amide.

Step-by-step Procedure:

Step Description Reagents & Conditions References
1 Preparation of 2-(4-isopropylphenoxy)ethanol React 4-isopropylphenol with ethylene oxide in the presence of a base (e.g., potassium hydroxide) at controlled temperatures (~50-80°C). ,
2 Conversion to 2-(4-isopropylphenoxy)ethyl chloride React the alcohol with thionyl chloride or phosphorus trichloride to form the corresponding chloride.
3 Formation of N-[2-(4-isopropylphenoxy)ethyl]acetamide Nucleophilic substitution of the chloride with ammonia or an amine to form the amine intermediate, followed by acylation with acetic anhydride or acetyl chloride. ,

Reaction Scheme:

4-isopropylphenol + Ethylene oxide → 2-(4-isopropylphenoxy)ethanol
2-(4-isopropylphenoxy)ethanol + SOCl₂ → 2-(4-isopropylphenoxy)ethyl chloride
2-(4-isopropylphenoxy)ethyl chloride + NH₃ → 2-(4-isopropylphenoxy)ethylamine
2-(4-isopropylphenoxy)ethylamine + Ac₂O → this compound

Direct Amidation via Amine Intermediate

Overview:
This approach simplifies the process by directly converting the amino intermediate to the acetamide using acylating agents.

Step Description Reagents & Conditions References
1 Synthesis of the amino precursor React 2-(4-isopropylphenoxy)ethyl chloride with ammonia or a primary amine. ,
2 Acetylation to form the amide Treat the amine with acetic anhydride or acetyl chloride under mild conditions (0-25°C).

Alternative Route: Phenol Derivative Activation

Overview:
Activation of 4-isopropylphenol via electrophilic substitution to introduce the ethoxy chain, followed by acylation.

Step Description Reagents & Conditions References
1 Ether formation React 4-isopropylphenol with ethylene bromide or chloride in the presence of a base (e.g., potassium carbonate).
2 Conversion to amide Similar to previous methods, involving nucleophilic substitution and acylation steps. ,

Data Table: Summary of Preparation Methods

Method Key Intermediates Main Reagents Advantages References
Alkylation & Acetylation 2-(4-isopropylphenoxy)ethanol, chloride, amine Ethylene oxide, SOCl₂, NH₃, acetic anhydride High selectivity, well-established ,
Direct Amidation 2-(4-isopropylphenoxy)ethylamine Ammonia, acetic anhydride Fewer steps, straightforward ,
Phenol Activation Phenol derivatives with ethoxy chain Ethylene halides, bases Versatile, adaptable

Research Findings and Notes:

  • The reaction of 4-isopropylphenol with ethylene oxide is a common initial step, producing the key phenoxyethyl intermediate (see,).
  • Acylation with acetic anhydride is a standard method for converting amines to acetamides, providing high yields and purity.
  • Patent WO2015155664A1 describes an improved process involving specific reaction conditions to optimize yield and purity, emphasizing controlled temperature and reagent stoichiometry.
  • The choice of reagents and reaction conditions significantly impacts the purity and yield of the final compound, with solvent choice (e.g., dichloromethane, acetonitrile) also playing a role.

Chemical Reactions Analysis

N-[2-(4-isopropylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound has shown potential biological activity, making it a candidate for further pharmacological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.

    Industry: N-[2-(4-isopropylphenoxy)ethyl]acetamide is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-isopropylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, such as pain relief or anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity (IC₅₀ or Efficacy) Source Evidence
N-[2-(4-Methoxyphenyl)ethyl]acetamide (3a) 4-Methoxy on phenyl ring C₁₁H₁₅NO₂ 193.24 IC₅₀ = 69 µM (α-glucosidase inhibition)
N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxy-acetamide (3c) Added phenoxy group on acetamide C₁₈H₂₁NO₃ 299.37 IC₅₀ = 74 µM
N-[3-(Acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide Acetylamino on phenyl ring C₁₉H₂₂N₂O₃ 326.39 Not reported (structural analog)
N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)acetamide Amino and methyl on phenyl ring C₁₈H₂₂N₂O₂ 298.38 Antidiabetic candidate (in vivo models)
N-[2-(4-Isopropylphenoxy)ethyl]acetamide (Target) 4-Isopropylphenoxyethyl backbone C₁₃H₁₉NO₂ 233.30 Hypothesized: Improved lipophilicity

Key Observations :

  • Biological Activity : Analogs like 3a and 3c exhibit α-glucosidase inhibitory activity, with IC₅₀ values in the micromolar range . The isopropyl group may modulate receptor binding affinity, as seen in melatonergic ligands where substituents influence MT1/MT2 receptor interactions .
  • Structural Flexibility: Addition of phenoxy (3c) or acetylamino () groups diversifies activity but may reduce solubility. The target compound’s simpler structure could balance hydrophobicity and bioavailability.

Pharmacological and Metabolic Comparisons

  • Antidiabetic Potential: Compounds 3a, 3b, and 3c reduced blood sugar levels by 19.8–25.1% in rat models . The target compound’s isopropyl group may prolong half-life due to reduced oxidative metabolism compared to methoxy or hydroxy analogs.
  • Antimicrobial Activity : N-Acetylated amines like N-[2-(1H-indol-3-yl)ethyl]acetamide (D in ) and edeine A showed antibacterial effects against Ralstonia solanacearum . While the target compound lacks indole rings, its acetamide group may contribute to similar mechanisms.
  • Synthetic Routes : Many analogs (e.g., ) are synthesized via reductive alkylation or nucleophilic substitution, suggesting the target compound could be prepared using LiAlH₄ or Pd/C catalysis .

Physicochemical Properties

  • Water Solubility : Hydroxy or methoxy substituents (e.g., paracetamol , 3a) improve solubility but reduce lipophilicity. The isopropyl group in the target compound likely decreases aqueous solubility, necessitating formulation adjustments .
  • Metabolic Stability : N-Alkylacetamides with bulky substituents (e.g., isopropyl) resist hydrolysis better than smaller groups (e.g., methyl), as seen in melatonergic ligands .

Biological Activity

N-[2-(4-isopropylphenoxy)ethyl]acetamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Pharmacological Potential

This compound has been investigated for several pharmacological applications:

  • Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, which can modulate various biological pathways. Its interaction with specific enzymes may lead to therapeutic effects in conditions where enzyme activity is dysregulated.
  • Receptor Binding : It has shown affinity for certain receptors, suggesting a role in modulating receptor-mediated signaling pathways. This property is crucial for developing treatments targeting receptor-related diseases.
  • Analgesic and Anti-inflammatory Effects : Preliminary studies indicate that this compound may serve as an analgesic or anti-inflammatory agent, making it a candidate for further pharmacological studies in pain management and inflammatory conditions.

The mechanism of action of this compound involves:

  • Binding to Enzymes and Receptors : The compound is believed to bind to specific molecular targets, influencing their activity. This modulation can lead to various biological effects depending on the target involved.
  • Pathway Interference : By interacting with key enzymes or receptors, the compound may interfere with signaling pathways that are crucial in disease processes, such as inflammation or pain signaling pathways.

Case Studies

  • SARS-CoV-2 Inhibition : Research has explored small molecules similar to this compound for their ability to inhibit the entry of SARS-CoV-2 into host cells. These studies highlight the potential of compounds with similar structures to function as antiviral agents by blocking viral attachment and fusion .
  • Proteasome Inhibition : Related compounds have demonstrated proteasome inhibitory activity, which is significant in cancer therapy. The structure-activity relationship (SAR) studies indicate that modifications to the isopropyl group enhance the inhibitory effects on proteasome activities, suggesting that this compound could be optimized for similar therapeutic applications .

Data Table: Comparison of Biological Activities

Activity TypeCompoundObserved EffectReference
Enzyme InhibitionThis compoundModulates enzyme activity
Receptor BindingThis compoundAffects receptor-mediated signaling
Antiviral ActivitySimilar compoundsInhibits SARS-CoV-2 entry
Proteasome InhibitionRelated compoundsInhibits cancer cell survival

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. Example Protocol Table :

StepReagents/ConditionsPurposeCharacterization
14-isopropylphenol, 2-chloroethylamine, K₂CO₃, DMF, 80°C, 12hPhenolic ether formationNMR (aromatic protons at δ 6.8–7.2 ppm)
2Acetic anhydride, pyridine, RT, 4hAmidationFT-IR (C=O stretch at ~1650 cm⁻¹)

Basic: How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer :
Combine spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm aromatic protons (δ 6.8–7.2 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and acetamide NH (δ ~8.5 ppm).
    • ¹³C NMR : Verify carbonyl carbon (δ ~170 ppm) and quaternary carbons in the phenoxy group .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₉NO₂: 229.14) .
  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H···O interactions) and packing motifs (e.g., centrosymmetric head-to-tail arrangements) .

Advanced: What strategies resolve contradictions between computational predictions and experimental data for receptor binding affinity?

Methodological Answer :
Address discrepancies using a hybrid approach:

Molecular Docking : Use software like AutoDock Vina to model ligand-receptor interactions. Compare predicted binding poses with crystallographic data (e.g., hydrogen bond distances <2.5 Å).

Mutagenesis Studies : Systematically alter key residues (e.g., Tyr or Asp in binding pockets) to validate computational predictions.

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to reconcile affinity differences .

Q. Example Workflow :

StepTechniqueOutcome
1Docking (PDB: 4XYZ)Predicted ΔG = -8.2 kcal/mol
2ITCExperimental ΔG = -7.5 kcal/mol
3Mutagenesis (Y456A)10-fold reduction in affinity confirms Tyr’s role

Advanced: How do hydrogen bonding interactions influence crystalline packing, and what methods analyze them?

Methodological Answer :
Hydrogen bonds (e.g., N–H···O, C–H···O) govern supramolecular assembly. Key methods:

  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., N–H···O = 2.8–3.0 Å) and angles (e.g., 150–170°) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., O···H contacts = 25% of surface area).
  • DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond parameters .

Q. Protocol Outline :

Incubate compound (10 µM) with microsomes (1 mg/mL) in NADPH buffer.

Quench with acetonitrile at 0, 5, 15, 30 min.

Analyze via LC-MS/MS (LOQ = 1 ng/mL) .

Advanced: How to design experiments for metabolic pathway elucidation in hepatic systems?

Methodological Answer :
Combine metabolomics and enzyme kinetics:

Phase I Metabolism :

  • Use CYP450 isoforms (e.g., CYP3A4, CYP2D6) in recombinant systems to identify primary metabolites.
  • Monitor hydroxylation or dealkylation via UPLC-QTOF-MS .

Phase II Conjugation :

  • Incubate with UDP-glucuronosyltransferase (UGT) and PAPS cofactors to detect glucuronides or sulfates.

Kinetic Analysis :

  • Determine Kₘ and Vₘₐₓ using Michaelis-Menten plots (e.g., GraphPad Prism).

Q. Example Data :

MetaboliteEnzymeKₘ (µM)Vₘₐₓ (nmol/min/mg)
HydroxyacetamideCYP3A412.58.2
GlucuronideUGT1A125.35.6

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-isopropylphenoxy)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-isopropylphenoxy)ethyl]acetamide

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